Product packaging for 3-Cyclohexyl-2-fluoroacrylic acid(Cat. No.:CAS No. 1563025-29-5)

3-Cyclohexyl-2-fluoroacrylic acid

Cat. No.: B2756461
CAS No.: 1563025-29-5
M. Wt: 172.199
InChI Key: MPVNDOMTKIFMLW-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-fluoroacrylic Acid is a specialized fluorinated building block designed for research and development. This compound integrates a cyclohexyl group with a 2-fluoroacrylic acid moiety, making it a candidate for creating novel polymers with potential applications in material science, including as plastics for optical waveguides or as polymeric additives. In medicinal chemistry, the 2-fluoroacrylic acid structure serves as a key synthon, and the lipophilic cyclohexyl substituent may be explored to modulate the properties of drug candidates or bioactive molecules. Researchers can utilize this compound to synthesize fluorinated analogs for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as related carboxylic acids can cause severe skin burns and eye damage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FO2 B2756461 3-Cyclohexyl-2-fluoroacrylic acid CAS No. 1563025-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-cyclohexyl-2-fluoroprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVNDOMTKIFMLW-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C(/C(=O)O)\F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclohexyl 2 Fluoroacrylic Acid

Retrosynthetic Analysis and Precursor Design Strategies

Retrosynthetic analysis is a powerful technique for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. google.com For 3-Cyclohexyl-2-fluoroacrylic acid, the primary disconnection is the carbon-carbon double bond, suggesting olefination reactions as a key final step.

A logical retrosynthetic approach would involve disconnecting the molecule at the double bond to yield cyclohexanecarboxaldehyde (B41370) and a two-carbon synthon containing the fluoroacetic acid moiety. This leads to two main precursor design strategies:

Strategy 1: Condensation/Olefination Approach. This involves the reaction of cyclohexanecarboxaldehyde with a suitable fluoroacetate (B1212596) derivative. The key challenge lies in the selection of the appropriate fluoroacetyl synthon and reaction conditions to control the stereoselectivity of the resulting double bond.

Strategy 2: Fluorination Approach. An alternative strategy involves the synthesis of a non-fluorinated precursor, such as 3-cyclohexylacrylic acid or its ester, followed by a late-stage fluorination step. This approach requires a fluorinating agent that can selectively add fluorine across the double bond or substitute a hydrogen at the α-position.

Classical Synthetic Routes to this compound and Analogs

Classical synthetic organic chemistry offers several reliable methods for the construction of α-fluoro-α,β-unsaturated esters, which can then be hydrolyzed to the target carboxylic acid.

Fluorination-Based Approaches

Direct fluorination of a pre-formed α,β-unsaturated system or a saturated precursor is a potential route. Electrophilic fluorinating agents like Selectfluor are commonly used for such transformations. proquest.com For instance, a divergent strategy for the fluorination of phenylacetic acid derivatives using a charge-transfer complex of Selectfluor has been reported, which can lead to the formation of α-fluoro-α-arylcarboxylic acids under non-aqueous conditions. proquest.com While not directly applied to this compound, this methodology suggests a plausible pathway where a suitable derivative of 3-cyclohexylpropanoic acid could be fluorinated at the α-position.

Another approach involves the addition of fluorine to an acrylic ester followed by elimination of hydrogen fluoride. libretexts.org This method, however, can sometimes lead to mixtures of isomers and requires careful control of reaction conditions.

Condensation and Olefination Reactions

Condensation and olefination reactions represent the most direct and widely used methods for constructing the carbon skeleton of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method for the synthesis of α,β-unsaturated esters with high E-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would entail the reaction of cyclohexanecarboxaldehyde with a phosphonate reagent such as triethyl phosphonofluoroacetate. The phosphonate carbanion is generated in situ using a base, and it then reacts with the aldehyde to form an intermediate which eliminates to give the α-fluoro-α,β-unsaturated ester. conicet.gov.ar Subsequent hydrolysis of the ester would yield the desired carboxylic acid. The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the structure of the phosphonate reagent. wikipedia.org

The Reformatsky reaction provides another viable route. This reaction involves the condensation of an α-halo ester with a carbonyl compound in the presence of metallic zinc. libretexts.orgwikipedia.orgorganic-chemistry.orgacs.org To synthesize this compound via this method, cyclohexanecarboxaldehyde would be treated with an α-fluoro-α-halo ester (e.g., ethyl bromofluoroacetate) and zinc. libretexts.orgwikipedia.org The reaction forms a zinc enolate intermediate which adds to the aldehyde, and subsequent dehydration of the resulting β-hydroxy ester affords the α-fluoro-α,β-unsaturated ester. libretexts.orgwikipedia.org

Reaction NameKey ReagentsIntermediateProduct Type
Horner-Wadsworth-EmmonsCyclohexanecarboxaldehyde, Triethyl phosphonofluoroacetate, BasePhosphonate carbanionα-fluoro-α,β-unsaturated ester
ReformatskyCyclohexanecarboxaldehyde, Ethyl bromofluoroacetate, ZincZinc enolateβ-hydroxy-α-fluoro ester

Advanced Catalytic Synthetic Approaches

Modern synthetic chemistry has seen the development of advanced catalytic methods that can offer improved efficiency, selectivity, and milder reaction conditions.

Photoinduced Decarboxylative Cross-Coupling Methodologies

Photochemical methods, particularly those involving decarboxylative cross-coupling, have emerged as powerful tools in organic synthesis. These reactions often proceed under mild, visible-light-induced conditions. acs.org A general strategy involves the generation of α-fluoroalkyl radicals from readily available α-fluorocarboxylic acids. acs.org These radicals can then participate in various coupling reactions. While a direct application to the synthesis of this compound has not been explicitly reported, the generation of a fluorinated radical from a suitable precursor followed by a coupling reaction represents a potential advanced synthetic route.

Transition Metal-Mediated Syntheses

Transition metal catalysis offers a broad spectrum of transformations for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, for example, are widely used in organic synthesis. A plausible, though not yet reported, approach for the synthesis of this compound could involve a palladium-catalyzed coupling reaction between a cyclohexyl-containing organometallic reagent and a suitable 2-fluoroacrylic acid derivative. The development of such a catalytic route would be a significant advancement in the synthesis of this class of compounds.

Stereoselective Synthesis of (E)- and (Z)-3-Cyclohexyl-2-fluoroacrylic Acid

The controlled synthesis of either the (E) or (Z) isomer of this compound is crucial as the geometric configuration of the double bond can significantly influence the biological activity and material properties of its derivatives. Several stereoselective methods reported for analogous α-fluoro-α,β-unsaturated esters and acids can be adapted for the synthesis of the target molecule.

One plausible and highly stereoselective approach involves the palladium-catalyzed carbonylation of 1-bromo-1-fluoro-2-cyclohexylethylene . This method has been demonstrated to be effective for the synthesis of a variety of (E)- and (Z)-α-fluoro-α,β-unsaturated esters and amides. uni-rostock.deacs.org The stereochemical outcome of the carbonylation is dependent on the stereochemistry of the starting 1-bromo-1-fluoroalkene.

For the synthesis of (Z)-3-Cyclohexyl-2-fluoroacrylic acid , a mixture of (E/Z)-1-bromo-1-fluoro-2-cyclohexylethylene can be isomerized to favor the (E)-isomer, for instance, through photolysis. acs.org The subsequent palladium-catalyzed carboalkoxylation of the (E)-rich mixture proceeds with high stereoselectivity, yielding the (Z)-α-fluoro-α,β-unsaturated ester with a Z/E ratio often exceeding 98:2. acs.org The resulting ester can then be hydrolyzed to the desired (Z)-carboxylic acid.

Conversely, the synthesis of (E)-3-Cyclohexyl-2-fluoroacrylic acid can be achieved by first selectively reducing the (E)-isomer of the 1-bromo-1-fluoro-2-cyclohexylethylene starting material, leaving the (Z)-isomer unreacted. acs.org The purified (Z)-1-bromo-1-fluoro-2-cyclohexylethylene can then undergo palladium-catalyzed carboalkoxylation, which proceeds stereospecifically to afford the (E)-ester, followed by hydrolysis to the (E)-acid. acs.org

Another viable strategy for the stereoselective synthesis, particularly for the (E)-isomer, is the Horner-Wadsworth-Emmons (HWE) reaction . organic-chemistry.orgnih.gov This reaction involves the condensation of an aldehyde, in this case, cyclohexanecarboxaldehyde, with a fluorinated phosphonate ylide. The HWE reaction is well-known for its high (E)-selectivity when using stabilized ylides. organic-chemistry.org The resulting (E)-α-fluoro-α,β-unsaturated ester can then be hydrolyzed to the corresponding carboxylic acid.

The Reformatsky reaction offers another potential, albeit less direct, route. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would involve the treatment of cyclohexanecarboxaldehyde with an α-bromo-α-fluoroester in the presence of zinc to form a β-hydroxy-α-fluoroester. Subsequent dehydration of this intermediate would lead to a mixture of (E)- and (Z)-3-cyclohexyl-2-fluoroacrylic acid esters, which would then require separation and hydrolysis. The stereoselectivity of the dehydration step would be a critical factor in this approach.

Table 1: Proposed Stereoselective Synthetic Routes for (E)- and (Z)-3-Cyclohexyl-2-fluoroacrylic Acid

Target Isomer Synthetic Method Key Starting Materials Typical Reagents and Conditions Anticipated Stereoselectivity
(Z)Palladium-Catalyzed Carbonylation(E)-1-Bromo-1-fluoro-2-cyclohexylethylenePd(0) catalyst, CO, Alcohol, Base; then H₃O⁺High (Z/E ≥ 98:2) acs.org
(E)Palladium-Catalyzed Carbonylation(Z)-1-Bromo-1-fluoro-2-cyclohexylethylenePd(0) catalyst, CO, Alcohol, Base; then H₃O⁺High (Stereospecific) acs.org
(E)Horner-Wadsworth-Emmons ReactionCyclohexanecarboxaldehyde, Fluorinated phosphonate esterBase (e.g., NaH, BuLi); then H₃O⁺High (E)-selectivity organic-chemistry.org
(E/Z)Reformatsky Reaction followed by DehydrationCyclohexanecarboxaldehyde, α-Bromo-α-fluoroesterZn, Solvent (e.g., THF); then Dehydrating agent, H₃O⁺Mixture, dependent on dehydration conditions

Chemical Reactivity and Transformation Mechanisms of 3 Cyclohexyl 2 Fluoroacrylic Acid

Transformations Involving the Cyclohexyl Moiety

Oxidation and Reduction Pathways

The oxidation of the cyclohexyl ring in 3-Cyclohexyl-2-fluoroacrylic acid can be envisioned to proceed through several pathways, depending on the nature of the oxidizing agent. While direct experimental data on this specific molecule is not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of the cyclohexane (B81311) ring in other contexts.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, are known to be capable of cleaving the C-H bonds of a cyclohexane ring. This can lead to the formation of a cyclohexanone (B45756) derivative or, under more forcing conditions, ring-opening to yield dicarboxylic acids. The presence of the electron-withdrawing fluoroacrylic acid moiety might influence the regioselectivity of such an oxidation.

Conversely, the reduction of the cyclohexyl moiety is less common as it is already a saturated ring system. Catalytic hydrogenation, a typical method for reducing unsaturated bonds, would not be expected to affect the cyclohexyl ring under standard conditions. However, the double bond of the acrylic acid portion would be susceptible to reduction.

Table 1: Potential Oxidation and Reduction Reactions of the Cyclohexyl Moiety

Reaction TypeReagents and ConditionsPotential Products
OxidationStrong oxidants (e.g., KMnO4, H2CrO4)3-(Oxocyclohexyl)-2-fluoroacrylic acid, Adipic acid derivatives
ReductionNot typically reactiveNo reaction on the cyclohexyl ring

Ring-Opening or Rearrangement Processes

The cyclohexane ring is conformationally flexible but thermodynamically stable, and as such, does not readily undergo ring-opening or rearrangement reactions under normal laboratory conditions. Such transformations typically require high energy input or the use of highly reactive species like superacids or specialized catalysts. nih.gov

In the context of this compound, any potential ring-opening would likely proceed via a carbocationic intermediate, which could be generated under strongly acidic conditions. nih.gov However, the stability of the six-membered ring presents a significant energy barrier to such processes. Rearrangements of the cyclohexyl skeleton are also not anticipated under typical synthetic transformations.

Role of this compound as a Building Block in Complex Molecule Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block. The combination of the reactive acrylic acid functionality and the lipophilic cyclohexyl group makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, including those with potential biological activity.

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations pave the way for its incorporation into larger molecular frameworks through well-established coupling reactions. For instance, the formation of an amide bond with an amine-containing molecule is a common strategy in the synthesis of pharmaceutical compounds.

The presence of the fluorine atom at the α-position can significantly influence the properties of the resulting molecules. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

The acrylic double bond also offers a handle for further functionalization through reactions such as Michael additions, cycloadditions, and polymerizations. This allows for the construction of complex carbon skeletons and the synthesis of novel polymers with tailored properties. The development of synthetic routes to polyfunctionalized 3-fluoropyrroles from 2-fluoroacrylic acid demonstrates the versatility of the fluoroacrylic acid scaffold. researchgate.net

Table 2: Synthetic Applications of this compound as a Building Block

Reaction TypeReactantResulting Structure/Application
Amide CouplingAminesSynthesis of bioactive amides and peptides
EsterificationAlcoholsFormation of esters for various applications
Michael AdditionNucleophilesCarbon-carbon bond formation
PolymerizationRadical or ionic initiatorsCreation of fluorinated polymers
CycloadditionDienesConstruction of cyclic and bicyclic systems

Derivatization and Analog Development of 3 Cyclohexyl 2 Fluoroacrylic Acid

Synthesis and Characterization of Esters and Amides

The carboxylic acid group of 3-Cyclohexyl-2-fluoroacrylic acid serves as a versatile handle for the synthesis of a wide array of ester and amide derivatives. Standard esterification procedures, often catalyzed by acids, can be employed to react the parent acid with various alcohols, yielding the corresponding esters. Similarly, amidation reactions, typically involving the conversion of the carboxylic acid to a more reactive species like an acyl chloride or the use of coupling agents, allow for the introduction of diverse amine functionalities.

The synthesis of amide-based cyclotriphosphazene (B1200923) derivatives, for instance, involves a multi-step process that begins with the formation of benzoic acid intermediates, followed by reaction with thionyl chloride and then an appropriate aniline. mdpi.com This highlights a general strategy where the core acrylic acid structure can be linked to more complex molecular architectures.

The characterization of these newly synthesized esters and amides relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the successful incorporation of the ester or amide group by identifying characteristic shifts in the signals of neighboring protons and carbons. Infrared (IR) spectroscopy provides definitive evidence of the ester or amide linkage through the appearance of strong carbonyl (C=O) stretching bands at specific wavenumbers. Elemental analysis further validates the empirical formula of the synthesized compounds.

Functionalization of the Cyclohexyl Ring

Modification of the cyclohexyl ring offers another avenue for creating analogs of this compound with altered physical and chemical properties. While direct functionalization of the saturated cyclohexyl ring can be challenging, strategies often involve starting with a functionalized cyclohexyl precursor prior to the construction of the fluoroacrylic acid moiety.

For example, studies on related compounds have demonstrated the synthesis of derivatives containing a rigid cyclohexane (B81311) structure. tandfonline.com In one instance, a fluoroacrylate monomer with a cyclohexane group was synthesized using isophorone (B1672270) diisocyanate (IPDI), hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), and perfluorohexylethanol. tandfonline.com This approach introduces functionality that can influence the molecule's liquid crystalline behavior and surface properties. tandfonline.com The cyclohexyl ring in such structures typically adopts a stable chair conformation. nih.govresearchgate.net

The introduction of fluorine atoms onto the cyclohexyl ring itself leads to what are known as "Janus" all-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks. scienceopen.comnih.gov These motifs, which can be prepared via aryl hydrogenation of corresponding pentafluorophenylacetate (B14775910) methyl esters, exhibit increased polarity compared to a simple phenyl ring. scienceopen.comnih.gov This highlights how fluorination of the cyclohexyl ring can be used to tune the hydrophilicity of the resulting molecules. scienceopen.comnih.gov

Preparation of Hybrid Fluorinated Scaffolds

The development of hybrid fluorinated scaffolds involves combining the 3-cyclohexyl-2-fluoroacrylate core with other molecular frameworks to create novel materials with synergistic properties. This can be achieved by incorporating the fluoroacrylate unit into larger, more complex structures.

For instance, the synthesis of fluoroacrylate-palm oil polyurethane (FPOPU) involves a stepwise process starting with the acrylation of epoxidized palm oil, followed by reaction with isophorone diisocyanate (IPDI) and hydroxyethyl acrylate (B77674) (HEA). researchgate.net The subsequent addition of a heptafluorodecyl methyl-methacrylate monomer results in a fluorinated polyurethane. researchgate.net The successful formation of the urethane (B1682113) linkage and the incorporation of fluorine can be confirmed by the presence of characteristic N-H and C-F stretching bands in the IR spectrum. researchgate.net

Another approach involves the synthesis of fluorinated monomers containing a rigid cyclohexane structure, which can then be polymerized to create materials with enhanced hydrophobic stability. tandfonline.com These materials often exhibit liquid crystalline properties, and the presence of the rigid cyclohexane group helps to prevent surface reconstruction when in contact with polar liquids. tandfonline.com

Polymerization Studies and Polymeric Derivatives

The carbon-carbon double bond in 3-Cyclohexyl-2-fluoroacrylate monomers makes them amenable to polymerization, leading to a variety of polymeric derivatives with unique properties.

Radical Polymerization of 3-Cyclohexyl-2-fluoroacrylate Monomers

Radical polymerization is a common method for polymerizing acrylic monomers. The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, which decomposes upon heating or UV irradiation to generate free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction that leads to the formation of a high molecular weight polymer.

The kinetics of radical polymerization can be influenced by factors such as monomer concentration and temperature. researchgate.net For example, the rate of polymerization generally increases with both increasing monomer concentration and temperature. researchgate.net The radical polymerization of related fluoroacrylate monomers has been successfully carried out to produce homopolymers. tandfonline.com For instance, a fluoroacrylate monomer containing a rigid cyclohexane structure was polymerized via radical solution polymerization to yield its corresponding homopolymer. tandfonline.com

Copolymerization with Other Acrylic and Fluorinated Monomers

Copolymerization involves the polymerization of two or more different monomers. This technique allows for the synthesis of polymers with properties that are intermediate between those of the corresponding homopolymers, or with entirely new properties. 3-Cyclohexyl-2-fluoroacrylate monomers can be copolymerized with a variety of other acrylic and fluorinated monomers to tailor the final properties of the resulting polymer.

Examples of comonomers include vinyl alkyl ketones, unsaturated acids like acrylic and methacrylic acid, and their esters. google.com The copolymerization of fluorinated acrylates with styrene (B11656) has also been studied. acs.org The reactivity ratios of the monomers in a copolymerization reaction determine the composition and sequence distribution of the resulting copolymer.

Synthesis of Fluoroacrylate-Modified Polyurethane Systems

Fluorinated polyurethanes combine the desirable properties of both fluoropolymers and polyurethanes, such as high thermal stability, good mechanical properties, and excellent chemical resistance. nih.gov The incorporation of fluoroacrylate moieties into polyurethane systems is a key strategy for developing high-performance materials.

One method involves the synthesis of a fluorinated chain extender which is then used to modify a waterborne polyurethane (WPU). mdpi.com This approach can improve the water resistance, weatherability, and thermal stability of the WPU. mdpi.com Another strategy is to create fluorinated polyurethane coatings by reacting a fluorinated polymer with a diisocyanate. nih.gov For example, a novel crosslinked fluorinated polyurethane has been prepared using a fluorinated amphiphilic polymer and isophorone diisocyanate (IPDI). nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Cyclohexyl-2-fluoroacrylic acid in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for a thorough analysis.

¹H, ¹³C, and ¹⁹F NMR for Stereochemical and Conformational Analysis

The combination of proton, carbon, and fluorine NMR provides a complete picture of the molecule's carbon skeleton, proton environments, and the specific influence of the fluorine substituent.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl protons, the vinylic proton, and the carboxylic acid proton. The cyclohexyl protons would appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.5 ppm). The vinylic proton (=CH) attached to the cyclohexyl group would likely resonate further downfield, with its chemical shift influenced by the fluorine atom and the carbonyl group. A key feature would be the presence of coupling to the adjacent fluorine atom (³JHF). The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), which would be exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is expected at the most downfield position (δ 165-175 ppm). The olefinic carbons (C2 and C3) would be observed in the range of δ 110-150 ppm. Crucially, the carbon atom bonded to the fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The C3 carbon will show a smaller two-bond coupling (²JCF). The carbons of the cyclohexyl ring would appear in the aliphatic region (δ 25-45 ppm). researchgate.netresearchgate.net

¹⁹F NMR: As the most electronegative element, fluorine chemical shifts are highly sensitive to the local electronic environment, spanning a wide range. icpms.cz For an α-fluoroacrylic acid derivative, the ¹⁹F signal is anticipated in a specific region of the spectrum. ucsb.edursc.org The signal for the fluorine at C2 would appear as a doublet due to coupling with the vinylic proton (³JHF), providing direct evidence for their spatial relationship.

Table 1: Predicted NMR Spectroscopic Data for this compound

NMR Type Atom/Group Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling (J, Hz)
¹H NMR Carboxylic Acid (-COOH)10.0 - 12.0br s
Vinylic Proton (=CH)6.5 - 7.5d (³JHF ≈ 15-25 Hz)
Cyclohexyl Methine (CH)2.0 - 2.5m
Cyclohexyl Methylene (-CH₂-)1.0 - 1.9m
¹³C NMR Carbonyl (C=O)165 - 175d (³JCF ≈ 5-10 Hz)
Fluoro-alkene (C-F)140 - 150d (¹JCF ≈ 240-260 Hz)
Vinylic (C-alkene)115 - 125d (²JCF ≈ 20-30 Hz)
Cyclohexyl Methine (CH)35 - 45d (³JCF ≈ 5-10 Hz)
Cyclohexyl Methylene (-CH₂-)25 - 35s or d (small ⁴JCF)
¹⁹F NMR Alkene Fluorine (C=C-F)-100 to -130d (³JHF ≈ 15-25 Hz)

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all signals and confirm the molecular structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H coupling networks. It would be crucial for tracing the connectivity within the cyclohexyl ring and for confirming the coupling between the vinylic proton and the adjacent methine proton of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. rsc.org It would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the vinylic proton signal to the C3 carbon signal and assigning the various cyclohexyl carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is critical for stereochemical and conformational analysis. For this compound, NOESY could help determine the relative orientation (E/Z) of the substituents around the double bond by observing correlations between the vinylic proton and either the fluorine or the cyclohexyl group protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups, providing a rapid and informative fingerprint of the compound.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. nist.gov A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹. The C=C double bond stretch would appear in the 1620-1650 cm⁻¹ region. researchgate.net The C-F bond stretch typically gives a strong absorption in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which detects complementary vibrations, is particularly sensitive to non-polar bonds. nih.gov The C=C stretching vibration would likely give a strong and sharp signal in the Raman spectrum. iastate.edu The symmetric vibrations of the cyclohexyl ring would also be clearly visible. The C=O stretch is typically weaker in Raman than in IR.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Carboxylic Acid O-HStretch2500 - 3300WeakBroad, Strong (IR)
Carbonyl C=OStretch1700 - 17251700 - 1725Strong (IR), Weak (Raman)
Alkene C=CStretch1620 - 16501620 - 1650Medium (IR), Strong (Raman)
C-FStretch1000 - 1300WeakStrong (IR)
C-H (sp² & sp³)Stretch2850 - 31002850 - 3100Medium-Strong

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition (via high-resolution MS) of a compound and offers structural clues through the analysis of its fragmentation patterns under ionization.

For this compound, under Electron Ionization (EI), the molecular ion peak [M]⁺ would be expected. Key fragmentation pathways would likely involve:

Loss of the carboxyl group: A fragmentation resulting in an [M - COOH]⁺ ion.

Loss of the cyclohexyl group: Cleavage of the bond between the ring and the acrylic acid chain, leading to an [M - C₆H₁₁]⁺ ion and a prominent cyclohexyl cation at m/z 83.

McLafferty Rearrangement: If sterically feasible, a rearrangement involving the carboxylic acid group and the cyclohexyl ring could occur.

Retro-Diels-Alder: Fragmentation of the cyclohexyl ring itself could lead to characteristic losses. cas.cn

Electrospray ionization (ESI), a softer technique, would likely show prominent pseudomolecular ions such as [M+H]⁺ in positive mode or [M-H]⁻ in negative mode, with minimal fragmentation. uni.lu Tandem MS (MS/MS) experiments on these parent ions would be used to induce and analyze specific fragmentation pathways, confirming the connectivity of the molecular components. nih.govdtic.mil

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should this compound be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state. nih.gov

Key information obtained would include:

Unambiguous confirmation of the E/Z stereochemistry of the double bond.

Precise bond lengths and angles , including the C-F, C=O, C=C, and C-C bonds. mdpi.com

Torsional angles , revealing the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the planar acrylic acid moiety.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration (if applicable)

The carbon atom C2, bonded to the fluorine, the carboxyl group, the cyclohexyl-vinylic group, and the rest of the acrylic acid chain, is a stereocenter. Therefore, this compound is a chiral molecule and can exist as a pair of enantiomers.

If the enantiomers were separated or synthesized stereoselectively, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute configuration (R or S).

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The chromophores in this compound (the C=C-C=O system) would produce characteristic Cotton effects in the CD spectrum. The sign and magnitude of these effects could be compared with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) of the predicted ECD spectra for both the R and S enantiomers to make a definitive assignment. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength and can also be used to determine absolute configuration by analyzing the resulting Cotton effect curves.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of a molecule. nih.gov For 3-Cyclohexyl-2-fluoroacrylic acid, these calculations would illuminate the distribution of electrons and predict its chemical behavior.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) would be employed to solve the electronic Schrödinger equation. nih.govcuni.cz These calculations provide insights into the molecule's electronic ground state and the localization of electron density. The presence of the electron-withdrawing fluorine atom and the carboxyl group, in conjugation with the C=C double bond, significantly influences the electronic structure. nih.gov This creates a polarized system where certain atoms are more susceptible to electrophilic or nucleophilic attack.

The reactivity of α,β-unsaturated carbonyl compounds is well-documented. researchgate.netrsc.org The carbonyl carbon and the β-carbon are both electrophilic sites due to resonance, making them targets for nucleophilic attack. rsc.org Computational methods can quantify this reactivity through various descriptors. For instance, the Fukui function (fk+) and local softness (sk+) can be calculated to identify the most probable sites for nucleophilic attack. researchgate.netrsc.org For this compound, it is expected that the β-carbon would be a primary site for Michael-type additions. masterorganicchemistry.com

A representative table of calculated atomic charges using a typical quantum chemical method is presented below for illustrative purposes.

Table 1: Illustrative NBO Atomic Charges for this compound

AtomCharge (e)
O (carbonyl)-0.65
C (carbonyl)+0.70
C (alpha)+0.15
C (beta)+0.25
F-0.30
O (hydroxyl)-0.70
H (hydroxyl)+0.45

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics

The cyclohexyl group in this compound is not planar, and its different conformations, along with rotation around the single bonds, create a complex energy landscape. unicamp.br

Molecular Mechanics (MM) force fields (like AMBER or MMFF) would be the first step in exploring the conformational possibilities. These methods are computationally less expensive and are suitable for scanning a wide range of geometries to identify low-energy conformers. The primary conformations of the cyclohexyl ring (chair, boat, twist-boat) and the orientation of the acrylic acid moiety relative to the ring would be investigated. The chair conformation is generally the most stable for a cyclohexane (B81311) ring. unicamp.br

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. lp.edu.uaacs.orgrsc.org By simulating the atomic motions at a given temperature, MD can explore the conformational space and identify the most populated states and the energy barriers between them. For this compound in a solvent, MD simulations would reveal how the molecule flexes and how its conformation influences its interactions with the surrounding medium. acs.orgrsc.org This is particularly relevant for understanding its behavior in biological systems or as a reactant in solution.

The results of such an analysis would typically be presented as a potential energy surface, mapping energy as a function of key dihedral angles.

Table 2: Representative Relative Energies of Key Conformers

Conformer DescriptionDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)
Planar, s-trans180°0.00
Planar, s-cis3.50
Skewed90°5.20

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT would be used to model reactions such as Michael additions, electrophilic additions to the double bond, and reactions involving the carboxylic acid group. masterorganicchemistry.comnih.gov

A key application of DFT is the location of transition states (TS) . A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate. youtube.com For a Michael addition of a nucleophile to this compound, DFT calculations would model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. nih.gov

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, DFT studies on similar α,β-unsaturated systems have successfully predicted reaction outcomes and explained the role of catalysts. mdpi.comnih.gov The fluorine substituent is expected to influence the transition state energies due to its electronic effects.

Table 3: Illustrative DFT-Calculated Energy Profile for a Michael Addition

SpeciesRelative Free Energy (kcal/mol)
Reactants0.00
Transition State (TS1)+15.5
Intermediate-5.0
Transition State (TS2)+8.2
Products-12.0

Molecular Orbital Theory Applications to Reaction Selectivity

Molecular Orbital (MO) theory provides a delocalized view of electrons in a molecule, which is essential for explaining reactivity and selectivity. libretexts.orgchadsprep.com The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals (FMOs). dergipark.org.tr

The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile. The LUMO , conversely, represents the region most susceptible to receiving electrons and is associated with the molecule's electrophilicity. libretexts.org

For this compound, the nature of the HOMO and LUMO would be analyzed. The LUMO is expected to have significant contributions from the p-orbitals of the β-carbon and the carbonyl carbon, confirming their electrophilic character. rsc.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. dergipark.org.tr

In a reaction, the selectivity can often be predicted by considering the interaction between the HOMO of the nucleophile and the LUMO of the electrophile. researchgate.net For electrophilic attack on the double bond, the shape and energy of the HOMO of this compound would be the deciding factor.

Table 4: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
HOMO-7.8
LUMO-1.5
HOMO-LUMO Gap6.3

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental spectra. nih.govrsc.orgrsc.org

NMR Spectroscopy: DFT methods are highly effective at predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govresearchgate.netmdpi.com The calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shielding of a nucleus in the target molecule to that of a reference compound (like TMS for ¹H and ¹³C), a chemical shift can be predicted. For fluorinated compounds, predicting ¹⁹F NMR spectra is a common application of computational chemistry, often requiring specific basis sets and functionals for accuracy. nih.govrsc.orgrsc.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be calculated using DFT. researchgate.netcomputabio.com This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared to an experimental IR spectrum. computabio.comechemi.com Calculated frequencies are often systematically scaled to better match experimental values. For this compound, key predicted vibrations would include the O-H stretch, the C=O stretch, the C=C stretch, and C-F stretch. echemi.comacs.org

Table 5: Illustrative Predicted vs. Experimental Spectroscopic Data

ParameterPredicted ValueExperimental Value
¹⁹F NMR Chemical Shift (ppm)-115.2(Not Available)
¹³C NMR (C=O) (ppm)168.5(Not Available)
IR C=O Stretch (cm⁻¹)1715(Not Available)
IR O-H Stretch (cm⁻¹)3100 (broad)(Not Available)

Applications in Chemical Science and Engineering Non Biological Focus

Applications in Materials Science

Detailed research on the application of 3-Cyclohexyl-2-fluoroacrylic acid in materials science is not extensively covered in the available literature. The following sub-sections reflect a lack of specific findings for this particular compound.

Development of Fluorinated Polymers for Optical Materials

No specific studies were identified that focus on the polymerization of this compound to develop fluorinated polymers for optical materials. Research on other fluoroacrylates has shown their potential in creating polymers with specific optical properties, but this has not been explicitly extended to the title compound. researchgate.net

Functional Coatings and Films

While the development of functional polymer coatings and films is a rapidly advancing area of research, there is no specific mention in the surveyed literature of using this compound for this purpose. google.com General discussions on functional coatings often involve a wide range of polymers and materials designed for properties like corrosion protection, hydrophobicity, or smart responses, but the contribution of this specific monomer is not detailed. nih.gov

Advanced Polymeric Materials with Tunable Surface Properties

The synthesis of poly(fluoroacrylate)s with tunable surface properties has been achieved through the copolymerization of other fluorinated monomers. researchgate.net However, there is no available data to suggest that this compound has been utilized in the creation of advanced polymeric materials with specifically tailored surface characteristics.

Catalytic Applications (e.g., as a ligand component or reagent)

No information was found regarding the use of this compound or its derivatives in catalytic applications, either as a ligand component for metal catalysts or as a direct reagent in catalytic processes. While palladium-catalyzed reactions are used in the synthesis of complex molecules containing cyclohexyl moieties, the title compound is not mentioned as a participant in these catalytic systems. mdpi.com

Analytical Methodologies for Purity and Isomeric Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 3-Cyclohexyl-2-fluoroacrylic acid, providing the means to separate the compound from impurities and to quantify its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal in its analytical workflow.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

HPLC is a primary technique for assessing the purity of this compound and for separating its geometric isomers (E and Z). The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound and its isomers is influenced by factors such as the mobile phase composition, pH, and column temperature. helixchrom.com

For purity assessment, a gradient elution is often employed to separate the main compound from any potential impurities, which may include starting materials, by-products, or degradation products. researchgate.net The use of a Diode Array Detector (DAD) or a UV detector allows for the quantification of the compound based on its absorbance at a specific wavelength, often around 205-210 nm for acrylic acids. researchgate.net

The separation of the E and Z isomers of this compound can be particularly challenging due to their similar physical and chemical properties. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can enhance the resolution between such closely related isomers. helixchrom.com The retention time can be finely controlled by adjusting the acetonitrile (B52724) concentration, buffer concentration, and pH of the mobile phase. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for Purity and Isomer Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and E/Z Ratio Determination

Gas Chromatography is another powerful technique for the analysis of this compound, especially for determining the ratio of E/Z isomers. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., pentafluorobenzyl bromide). nih.gov

Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. The ratio of the E and Z isomers can be determined by comparing the peak areas of the two separated derivative peaks.

Table 2: Example GC Method for Analysis of Derivatized this compound

Parameter Condition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

| Injection Mode | Split (e.g., 20:1) |

Advanced Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are essential for the quantitative analysis of this compound. UV-Visible spectroscopy, in particular, is a straightforward and widely used technique for determining the concentration of the compound in a solution. youtube.com

The principle behind quantitative UV-Visible spectroscopy is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The wavelength of maximum absorbance (λmax) for this compound is characteristic and provides selectivity for the analysis. youtube.com

Table 3: Hypothetical Data for a UV-Visible Spectroscopic Calibration Curve

Concentration (mg/L) Absorbance at λmax
1.0 0.102
2.5 0.255
5.0 0.510
7.5 0.765

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent examples.

GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. nih.govnih.gov After separation on the GC column, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). youtube.com This provides a unique mass spectrum for each compound, which acts as a "chemical fingerprint," allowing for unambiguous identification. GC-MS is particularly useful for identifying and quantifying volatile derivatives of this compound and any related impurities. nih.govshimadzu.com

LC-MS offers the advantage of analyzing the compound directly without the need for derivatization. researchgate.netnih.gov This is especially beneficial for thermally labile or non-volatile compounds. The use of atmospheric pressure ionization sources, such as electrospray ionization (ESI), allows for the gentle ionization of the analyte molecules directly from the liquid phase. lcms.cz LC-MS is a powerful tool for the analysis of complex samples, such as reaction mixtures or biological matrices, providing both qualitative and quantitative information with high sensitivity and selectivity. nih.govlcms.cz

Table 4: Predicted Mass Spectrometry Data for this compound

Ion/Fragment Predicted m/z Technique
[M-H]⁻ (deprotonated molecule) 171.08 LC-MS (ESI-)
[M+H]⁺ (protonated molecule) 173.10 LC-MS (ESI+)
[M]⁺ (molecular ion) 172.09 GC-MS (EI)
Fragment: Loss of COOH 127.09 GC-MS (EI)

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

Currently, there are no established, optimized synthetic routes for 3-Cyclohexyl-2-fluoroacrylic acid in the public domain. Future research would need to focus on developing viable methods for its preparation. Potential avenues for exploration could include:

Fluorinative Aldol-type Reactions: Investigating the condensation of cyclohexanecarboxaldehyde (B41370) with a fluorinated acetic acid derivative.

Modifications of Precursors: Starting from commercially available cyclohexyl-containing compounds or fluoroacrylic acid derivatives and introducing the missing functionalities.

Green Chemistry Approaches: Designing synthetic pathways that minimize the use of hazardous reagents and solvents, focusing on catalytic methods and atom economy.

Discovery of Unprecedented Reactivity and Mechanistic Insights

With no available data on its reactivity, the chemical behavior of this compound is ripe for discovery. The interplay of the bulky cyclohexyl group and the electronegative fluorine atom on the acrylic acid system could lead to unique reactivity. Future studies would involve:

Fundamental Reaction Profiling: Investigating its participation in common reactions of acrylic acids, such as esterification, amidation, and Michael additions, to understand how the substituents influence reaction rates and outcomes.

Polymerization Studies: Exploring its ability to undergo polymerization or copolymerization to form novel fluorinated polymers.

Mechanistic Investigations: Utilizing computational modeling and experimental techniques to understand the electronic and steric effects governing its reactivity.

Integration into Advanced Functional Materials Development

The hypothetical properties of this compound, such as hydrophobicity from the cyclohexyl group and altered electronic properties from the fluorine atom, make it a theoretical candidate for materials science applications. Research in this area would focus on:

Polymer Synthesis: Using it as a monomer to create polymers with potentially unique thermal, optical, or surface properties.

Surface Modification: Grafting the molecule onto surfaces to tailor properties like wettability and adhesion.

A comparative table of hypothetical properties for polymers derived from acrylic acid and a potential polymer from this compound is presented below.

PropertyPoly(acrylic acid)Hypothetical Poly(this compound)
Water Solubility HighLow
Thermal Stability ModeratePotentially Enhanced
Surface Energy HighPotentially Low
Refractive Index ~1.52Potentially Altered

This table is speculative and intended for illustrative purposes, as no experimental data for Poly(this compound) exists.

Scalable Synthesis and Industrial Relevance

Before any industrial application can be considered, a robust and scalable synthetic process must be developed. Research would need to address:

Process Optimization: Moving from laboratory-scale synthesis to pilot-plant production, focusing on yield, purity, and cost-effectiveness.

Identification of Applications: Based on the discovered properties, identifying potential markets where this compound or its derivatives could offer a competitive advantage.

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The exploration of this compound would inherently be an interdisciplinary endeavor.

Chemical Engineering: Would focus on the design of efficient and safe manufacturing processes.

Materials Science: Would investigate the structure-property relationships of materials incorporating this compound.

Collaboration between these fields would be essential to translate fundamental chemical discoveries into tangible technological advancements.

Q & A

Q. What are the standard synthetic routes for 3-cyclohexyl-2-fluoroacrylic acid, and what factors influence yield optimization?

The synthesis typically involves a multi-step approach:

  • Step 1 : Cyclohexylation of a fluorinated precursor (e.g., via Friedel-Crafts alkylation or nucleophilic substitution) using cyclohexyl halides or Grignard reagents .
  • Step 2 : Fluorination at the β-position using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride), which require anhydrous conditions to avoid hydrolysis .
  • Step 3 : Acidic workup to isolate the acrylic acid moiety. Yield optimization hinges on controlling steric hindrance from the cyclohexyl group and the electron-withdrawing effect of fluorine, which can slow reaction kinetics. Elevated temperatures (70–90°C) and polar aprotic solvents (e.g., DMF) improve reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • LC-MS/MS : Detects trace impurities (e.g., residual fluorinated intermediates) with high sensitivity (LOD < 0.1 ppm) .
  • NMR (¹H/¹³C/¹⁹F) : ¹⁹F NMR is critical for confirming fluorine substitution patterns, with chemical shifts typically between -110 to -130 ppm for β-fluoroacrylates .
  • FT-IR : Strong C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. How does the fluorine substituent influence the compound’s stability under varying pH conditions?

The β-fluoro group enhances hydrolytic stability compared to non-fluorinated analogs due to its electron-withdrawing effect, which reduces nucleophilic attack on the α,β-unsaturated carbonyl. However, under strongly alkaline conditions (pH > 10), slow defluorination occurs, forming cyclohexylacrylic acid as a degradation product . Stability studies should include accelerated testing at 40°C/75% RH for 4 weeks to model shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during fluorination of 3-cyclohexylacrylic acid precursors?

Competing pathways include:

  • Electrophilic fluorination : DAST-mediated fluorination can lead to over-fluorination at the α-position if reaction times exceed 12 hours, forming 2,3-difluoro derivatives .
  • Rearrangement : Steric strain from the cyclohexyl group promotes carbocation rearrangements, yielding bicyclic byproducts (e.g., cyclohexene-fused lactones) . Mitigation strategies:
  • Use of bulky Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates.
  • Kinetic control via low-temperature (-20°C) reactions .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated acrylic acid derivatives?

Discrepancies often arise from:

  • Impurity profiles : Residual solvents (e.g., DMF) in synthesized batches can inhibit enzymatic assays .
  • Assay conditions : Varying pH or ionic strength alters the compound’s ionization state, affecting receptor binding . Methodological recommendations :
  • Standardize purification (e.g., recrystallization in hexane/ethyl acetate).
  • Validate bioactivity across multiple assay platforms (e.g., SPR vs. fluorescence polarization) .

Q. What computational approaches predict the reactivity of this compound in polymer synthesis?

  • DFT calculations : B3LYP/6-311+G(d,p) basis sets model the electron-deficient β-carbon’s susceptibility to nucleophilic attack, guiding monomer design for radical polymerization .
  • Molecular dynamics : Simulate copolymerization kinetics with styrene or acrylates, predicting reactivity ratios (e.g., r₁ = 0.85 for styrene) . Experimental validation via SEC-MALS confirms predicted molecular weights (Đ < 1.2) .

Q. What are the challenges in scaling up enantioselective synthesis of the (E)-isomer?

Key issues include:

  • Stereochemical control : The cyclohexyl group’s bulkiness leads to poor diastereoselectivity (<60% de) in traditional catalytic asymmetric synthesis .
  • Resolution strategies : Chiral HPLC (Chiralpak IA column) or enzymatic resolution using lipases (e.g., Candida antarctica) improve enantiomeric excess (>95% ee) but reduce overall yield (~30%) .

Q. How can in vivo metabolic pathways be traced for this compound?

  • Isotopic labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track hepatic metabolism .
  • Metabolite profiling : LC-QTOF-MS identifies glucuronide conjugates (m/z 450.2) and defluorinated metabolites in rodent plasma . Caution : Follow safety protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.